molecular formula C22H18N4 B12884302 4-methyl-N'-(3-pyridin-2-ylisoquinolin-1-yl)benzenecarboximidamide CAS No. 118112-03-1

4-methyl-N'-(3-pyridin-2-ylisoquinolin-1-yl)benzenecarboximidamide

Cat. No.: B12884302
CAS No.: 118112-03-1
M. Wt: 338.4 g/mol
InChI Key: YHOZRVVIEBSKIN-UHFFFAOYSA-N
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Description

4-Methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzimidamide is a complex organic compound with a molecular formula of C22H18N4 and a molecular weight of 338.41 g/mol . This compound is characterized by the presence of a benzimidamide group attached to a pyridin-2-yl and isoquinolin-1-yl moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzimidamide typically involves the reaction of 4-methylbenzenecarboximidamide with 3-(pyridin-2-yl)isoquinoline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can lead to efficient and cost-effective production of 4-Methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzimidamide .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

4-Methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for further study .

Properties

CAS No.

118112-03-1

Molecular Formula

C22H18N4

Molecular Weight

338.4 g/mol

IUPAC Name

4-methyl-N'-(3-pyridin-2-ylisoquinolin-1-yl)benzenecarboximidamide

InChI

InChI=1S/C22H18N4/c1-15-9-11-16(12-10-15)21(23)26-22-18-7-3-2-6-17(18)14-20(25-22)19-8-4-5-13-24-19/h2-14H,1H3,(H2,23,25,26)

InChI Key

YHOZRVVIEBSKIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NC2=NC(=CC3=CC=CC=C32)C4=CC=CC=N4)N

Origin of Product

United States

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